

Assessing the Dose-Dependent Inhibition of Platelet Aggregation by RBC8: A Comparative Guide

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Compound of Interest		
Compound Name:	RBC8	
Cat. No.:	B1678849	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-dependent inhibition of platelet aggregation by the novel Ral GTPase inhibitor, **RBC8**, alongside established antiplatelet agents. The information is intended to assist researchers and drug development professionals in evaluating the potential of **RBC8** as a modulator of platelet function. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided.

Quantitative Comparison of Platelet Aggregation Inhibitors

The following table summarizes the dose-dependent inhibitory effects of **RBC8** and selected alternative antiplatelet agents. It is important to note that the experimental conditions, particularly the platelet agenist used, vary between studies, which should be considered when making direct comparisons of potency.

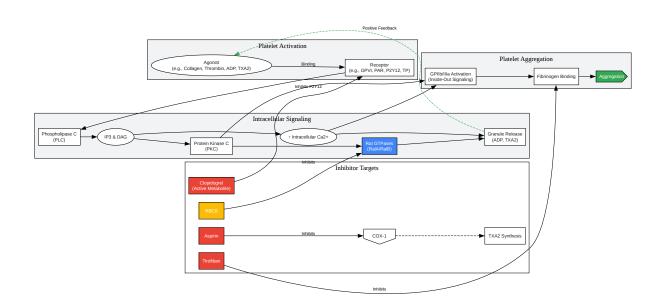


Inhibitor	Target(s)	Agonist	IC50 / Effective Concentration	Source(s)
RBC8	RalA/RalB GTPases	CRP-XL	IC50 (RalA activation) = 2.2 μMIC50 (RalB activation) = 2.3 μMDose- dependent inhibition of aggregation observed	[1]
Aspirin	Cyclooxygenase- 1 (COX-1)	Collagen	~322.5 - 336.1 μΜ	
Clopidogrel	P2Y12 Receptor (irreversible)	ADP	~1.9 µM (in vitro, parent compound)	
Tirofiban	GPIIb/IIIa Receptor	Not Specified	~37 nM	
ADP	Significant inhibition at 12.5 ng/mL; Complete at 50 ng/mL			
Collagen	Inhibition at 25 ng/mL; Complete at 100 ng/mL	_		

Signaling Pathways in Platelet Aggregation

The following diagram illustrates the general signaling cascade leading to platelet aggregation, highlighting the points of intervention for various inhibitors.





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References

- 1. gsk3b.com [gsk3b.com]
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